molecular formula C10H20BNO2 B11773399 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine

Cat. No.: B11773399
M. Wt: 197.08 g/mol
InChI Key: OIEPOUXJFKIYOK-UHFFFAOYSA-N
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Description

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. The compound features a boron atom bonded to a dioxaborolane ring and an azetidine moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine typically involves the reaction of azetidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the boronic ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and may require specific temperatures and pressures to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized azetidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine is used as a building block for the synthesis of complex organic molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology and Medicine

Boronic esters are known for their ability to inhibit proteases and other enzymes, making them promising candidates for therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique reactivity allows for the incorporation of boron atoms into various material structures, enhancing their properties .

Mechanism of Action

The mechanism by which 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine exerts its effects involves the interaction of the boronic ester group with specific molecular targets. Boronic esters can form reversible covalent bonds with diols and other nucleophiles, allowing them to modulate the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzymatic activity or the stabilization of protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine stands out due to its azetidine moiety, which imparts unique steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and electronic characteristics .

Properties

Molecular Formula

C10H20BNO2

Molecular Weight

197.08 g/mol

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine

InChI

InChI=1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8/h8,12H,5-7H2,1-4H3

InChI Key

OIEPOUXJFKIYOK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CNC2

Origin of Product

United States

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